N-propyl-2,3-dihydro-1H-inden-2-amine
Overview
Description
“N-propyl-2,3-dihydro-1H-inden-2-amine” is a chemical compound with the IUPAC name N-(2,3-dihydro-1H-inden-2-yl)-N-propylamine . It has a molecular weight of 175.27 . The compound is in liquid form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h3-6,12-13H,2,7-9H2,1H3 . This indicates that the compound has a structure consisting of a propyl group (C3H7), an amine group (NH2), and a 2,3-dihydro-1H-inden-2-yl group.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 175.27 . The compound’s InChI code is 1S/C12H17N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h3-6,12-13H,2,7-9H2,1H3 .Scientific Research Applications
Synthesis and Evaluation as Dopamine Receptors Ligands
N-Propyl-2,3-dihydro-1H-inden-2-amine and related derivatives have been synthesized and evaluated for their affinity at dopamine D1 and D2 receptors. These compounds, especially enantiomers such as (+)- and (-)-14b and (+)- and (-)-15b, displayed high affinity and selectivity for the D1 receptor. These findings indicate potential applications in exploring the central nervous system, particularly in the context of dopamine receptor interactions (Claudi et al., 1996).
Exploration of By-Products in Amphetamine Synthesis
A study focusing on forensic analysis identified 2,3-dihydro-1H-inden-2-amine derivatives as by-products in the synthesis of amphetamine from P2P, suggesting their role in differentiating synthetic routes. This research highlights the significance of these compounds in forensic science and illicit drug synthesis (Power et al., 2017).
Three-Component Reactions Involving Secondary Amines
In a study on the reaction of propargylic alcohols with 2-butynedioates and secondary amines, this compound derivatives were obtained. This research contributes to the development of functionalized dihydroazepines and pyrroles, highlighting the compound's role in complex organic synthesis (Yin et al., 2011).
Pharmacological Characterization as D2-like Dopamine Receptor Agonists
Research on the pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, which include this compound derivatives, showed their potential as D2-like dopamine receptor agonists. This opens avenues for exploring their therapeutic applications in conditions related to dopamine receptor activity (Di Stefano et al., 2005).
Metabolic Fate in Drug Testing
A study examining the metabolic fate of this compound derivatives in drug testing contexts provided insights into their metabolism in human liver microsomes and rat urine. This is critical for understanding the pharmacokinetics and toxicology of these compounds in medical and forensic settings (Manier et al., 2019).
Efficient and Economical Synthesis
An efficient and economical synthesis method for related compounds, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, has been developed. This method highlights the importance of this compound in synthetic chemistry, particularly in the production of high-value chemicals (Prashad et al., 2006).
Safety and Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and ingestion, washing thoroughly after handling, and seeking medical attention if irritation persists .
Properties
IUPAC Name |
N-propyl-2,3-dihydro-1H-inden-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-7-13-12-8-10-5-3-4-6-11(10)9-12/h3-6,12-13H,2,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJSAKGCKMRLQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CC2=CC=CC=C2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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